![molecular formula C25H26N10O4S B2855767 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 673455-28-2](/img/no-structure.png)

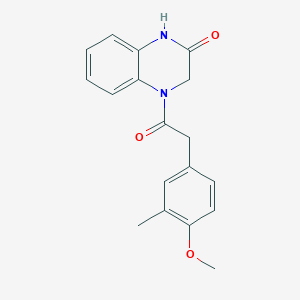

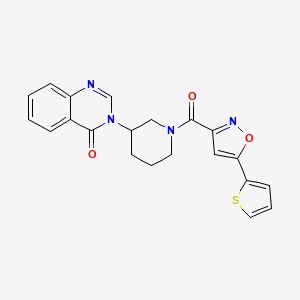

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C25H26N10O4S and its molecular weight is 562.61. The purity is usually 95%.

BenchChem offers high-quality 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis and Biomass Conversion

The furan moiety within the compound indicates its potential role in biocatalysis and biomass conversion . Furan derivatives are known for their reactivity and are used in the synthesis of new fuels and polymer precursors . The compound could serve as a substrate or product in biocatalytic processes, leveraging the metabolic diversity of microorganisms to produce molecules with lower environmental impact.

Antimicrobial Agents

The presence of a furan-2-carbonyl group is associated with antimicrobial properties. Studies have shown that furan derivatives can be synthesized to exhibit significant antimicrobial activity . This compound could be explored for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial drugs.

Anti-Cancer Therapeutics

Carbamothioyl-furan-2-carboxamide derivatives, which share structural similarities with the compound , have demonstrated anti-cancer potential . This suggests that the compound could be investigated for its effectiveness against certain cancer cell lines, such as HepG2, Huh-7, and MCF-7.

Pharmaceutical Development

Furan derivatives are commonly used in the production of pharmaceuticals . The specific structure of this compound, including the piperazine and tetrazole groups, may interact with biological systems in unique ways, making it a candidate for the development of new medications with specific pharmacological targets.

Agrochemical Research

The diverse reactivity of furan compounds also extends to agrochemical applications . This compound could be studied for its potential use in the development of new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices.

Resin and Polymer Synthesis

Due to the durability and resistance characteristics of furan derivatives, this compound could be utilized in the synthesis of resins and polymers . Its unique structure might impart novel properties to the materials, such as enhanced thermal stability or mechanical strength.

Indole Derivative Research

While the compound does not directly contain an indole moiety, its complex structure may have implications in the field of indole derivative research . Indole derivatives have a wide range of biological and clinical applications, and the compound could be a precursor or structural inspiration for new indole-based molecules .

Environmental Sustainability

Lastly, the potential of this compound to be synthesized or transformed through biological means suggests its role in promoting environmental sustainability . By replacing petroleum-derived materials with biomass-derived alternatives, such as furan derivatives, the compound could contribute to reducing dependence on fossil resources .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a furan-2-carbonyl group and a phenyltetrazol-5-yl group.", "Starting Materials": [ "1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione", "2-(1-phenyltetrazol-5-yl)ethanethiol", "4-(furan-2-carbonyl)piperazine", "potassium carbonate", "copper(I) iodide", "triethylamine", "N,N-dimethylformamide", "acetonitrile", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione.", "Step 2: Reaction of 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione with 4-(furan-2-carbonyl)piperazine in acetonitrile at room temperature to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione.", "Step 3: Reduction of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.", "Step 4: Purification of the final product by column chromatography using a mixture of methanol and water as the eluent." ] } | |

CAS RN |

673455-28-2 |

Product Name |

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Molecular Formula |

C25H26N10O4S |

Molecular Weight |

562.61 |

IUPAC Name |

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3 |

InChI Key |

PMKGWRQPVQBLMF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2855689.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)

![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)